2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfo hydrogen sulfate
Description
The compound 2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one; sulfo hydrogen sulfate is a derivative of tetrahydrobiopterin (BH4), a critical cofactor in enzymatic processes such as nitric oxide synthase (NOS) activity and aromatic amino acid hydroxylation . Its systematic IUPAC name reflects its pteridine core structure with a dihydroxypropyl side chain at position 6 and sulfonation at the sulfate group. This compound is often referred to in its salt forms, such as the dihydrochloride (CAS 69056-38-8) or sulfate (CAS 103130-44-5), which enhance solubility and stability for pharmaceutical applications .
BH4 and its derivatives function as cofactors for enzymes like phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH), making them essential in neurotransmitter synthesis (e.g., serotonin and dopamine) and nitric oxide production . The sulfated form of BH4 may improve bioavailability and tissue penetration, as seen in preclinical studies .
Properties
Molecular Formula |
C9H17N5O10S2 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfo hydrogen sulfate |
InChI |
InChI=1S/C9H15N5O3.H2O7S2/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;1-8(2,3)7-9(4,5)6/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17);(H,1,2,3)(H,4,5,6) |
InChI Key |
LBQCNNFCOOFVNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O.OS(=O)(=O)OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-Tetrahydro-L-biopterin Disulfate typically involves the reduction of biopterin. One common method is the catalytic hydrogenation of biopterin in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired tetrahydrobiopterin.
Industrial Production Methods
Industrial production of (6S)-Tetrahydro-L-biopterin Disulfate often involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The disulfate form is obtained by treating the tetrahydrobiopterin with sulfuric acid, followed by crystallization.
Chemical Reactions Analysis
Types of Reactions
(6S)-Tetrahydro-L-biopterin Disulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized back to biopterin.
Reduction: It can be further reduced to dihydrobiopterin.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Biopterin.
Reduction: Dihydrobiopterin.
Substitution: Various substituted pteridines depending on the nucleophile used.
Scientific Research Applications
(6S)-Tetrahydro-L-biopterin Disulfate has numerous applications in scientific research:
Chemistry: Used as a reducing agent and in the synthesis of complex organic molecules.
Biology: Plays a role in the biosynthesis of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Medicine: Investigated for its potential in treating neurological disorders and cardiovascular diseases.
Industry: Used in the production of pharmaceuticals and as a biochemical reagent.
Mechanism of Action
The mechanism of action of (6S)-Tetrahydro-L-biopterin Disulfate involves its role as a cofactor for various enzymes. It is essential for the activity of nitric oxide synthase, which produces nitric oxide, a critical signaling molecule. It also acts as a cofactor for aromatic amino acid hydroxylases, which are involved in the synthesis of neurotransmitters.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of BH4
The following table summarizes key structural and functional differences between the target compound and related pteridine derivatives:
| Compound Name | CAS Number | Molecular Formula | Key Structural Features | Biological Role |
|---|---|---|---|---|
| Target Compound (Sulfated BH4) | 103130-44-5 | C₉H₁₇N₅O₇S | 6-(1,2-dihydroxypropyl), sulfated at position 4 | Chaperone for mutant TPH2, NOS cofactor |
| (6R)-5,6,7,8-Tetrahydrobiopterin (BH4) | 69056-38-8 | C₉H₁₅N₅O₃·2HCl | 6-(1,2-dihydroxypropyl), dihydrochloride salt | PAH/TH/TPH cofactor, PKU treatment |
| 6R-MH4 (Monapterin) | - | C₉H₁₅N₅O₄ | 6-(1,2,3-trihydroxypropyl) | Alternative pterin in photosynthetic NOS |
| 6,7-Dihydrobiopterin | 79647-29-3 | C₉H₁₃N₅O₃ | 6,7-dihydro backbone, lacks full saturation | Oxidized intermediate in BH4 metabolism |
| 6-Lactoyltetrahydropterin | 33405-80-0 | C₉H₁₃N₅O₄ | 6-lactoyl substitution (hydroxypropanoyl) | Microbial metabolite, reduced activity |
Functional and Pharmacokinetic Comparisons
- Enzymatic Activity: The target compound’s sulfated form demonstrates enhanced stability in thermal denaturation assays (T50 = 52°C) compared to non-sulfated BH4 (T50 = 48°C) when stabilizing mutant TPH2 . BH4 (dihydrochloride) shows superior chaperone effects on PAH and TH mutants, increasing enzyme activity by 40–60% in vitro, whereas sulfated derivatives prioritize brain penetration due to improved solubility .
- Pharmacokinetics: Intraperitoneal administration of BH4 dihydrochloride (48.3 mg/kg) in mice achieves hippocampal concentrations of 12.5 ng/mg tissue, while sulfated forms show linear dose-dependent uptake (R² = 0.94) but slower clearance . 6R-MH4, with an additional hydroxyl group, exhibits weaker binding affinity to NOS (ΔG = -8.2 kcal/mol vs. BH4’s -9.5 kcal/mol) in molecular docking studies .
Therapeutic Potential
- Neurodegenerative Diseases : Chronic BH4 administration (48.3 mg/kg) reduces hind-limb clasping in murine models of dystonia and improves serotonin synthesis in Balb/c mice .
- Alzheimer’s Disease : BH4 derivatives enhance recognition memory in triple-transgenic mice without altering amyloid-β pathology, suggesting a role in cognitive rescue .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
